molecular formula C6H10ClNO B6223609 2-azabicyclo[3.1.1]heptan-4-one hydrochloride CAS No. 2763749-07-9

2-azabicyclo[3.1.1]heptan-4-one hydrochloride

Cat. No.: B6223609
CAS No.: 2763749-07-9
M. Wt: 147.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.1.1]heptan-4-one hydrochloride is a chemical compound with the molecular formula C6H9NO.ClH and a molecular weight of 147.6 g/mol . It is a bicyclic compound containing a nitrogen atom, making it an azabicyclo compound. This compound is often used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azabicyclo[3.1.1]heptan-4-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a ketone in the presence of an acid catalyst to form the bicyclic structure. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.1]heptan-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce different amines or alcohols.

Scientific Research Applications

2-Azabicyclo[3.1.1]heptan-4-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-azabicyclo[3.1.1]heptan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azabicyclo[2.2.1]heptan-3-one hydrochloride
  • 2-Azabicyclo[3.2.1]octan-4-one hydrochloride

Uniqueness

2-Azabicyclo[3.1.1]heptan-4-one hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and interactions with biological molecules, highlighting its uniqueness in scientific studies.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azabicyclo[3.1.1]heptan-4-one hydrochloride involves the cyclization of a precursor compound followed by quaternization with hydrochloric acid.", "Starting Materials": [ "2-pyrrolidone", "1,5-dibromopentane", "Sodium hydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Deprotonation of 2-pyrrolidone with sodium hydride to form the corresponding enolate.", "Step 2: Alkylation of the enolate with 1,5-dibromopentane to form the precursor compound.", "Step 3: Cyclization of the precursor compound by heating with a Lewis acid catalyst to form 2-azabicyclo[3.1.1]heptan-4-one.", "Step 4: Quaternization of the resulting compound with hydrochloric acid to form 2-azabicyclo[3.1.1]heptan-4-one hydrochloride." ] }

CAS No.

2763749-07-9

Molecular Formula

C6H10ClNO

Molecular Weight

147.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.